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molecular formula C12H16BrClO2S B8377609 2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene CAS No. 1236538-61-6

2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene

Cat. No. B8377609
M. Wt: 339.68 g/mol
InChI Key: PBKYKAZUCABXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359339B2

Procedure details

In a round-bottomed flask fitted with a reflux condenser and addition funnel, a mixture of chlorobenzene (11 mL) and polyphosphoric acid (7 g) was heated to reflux. A solution of 2-bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene in chlorobenzene (10 mL) was added dropwise via addition funnel then the mixture was refluxed overnight. The viscous mixture was decanted while hot. Additional chlorobenzene (25 mL) was added to the flask, stirred at 120° C. for 15 minutes, then decanted. The remaining viscous mixture in the flask was treated with toluene (50 mL), water (25 mL), and saturated Na2CO3 (aq) (10 mL). The resulting layers were separated, and the aqueous phase was extracted with toluene. The toluene and chlorobenzene fractions were combined, washed with saturated Na2CO3 (aq), then saturated NaCl (aq), dried over Na2SO4, filtered, then concentrated. The residue was purified by silica gel chromatography eluting with 0-10% EtOAc/hexanes to afford the title compound as a white solid. 1H NMR (500 MHz, CDCl3) δ 7.78 (d, J=1.5 Hz, 1H); 7.59 (d, J=5.5 Hz, 1H); 7.53 (d, J=1.5 Hz, 1H); 7.39 (d, J=5.5 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9][CH2:10][CH:11](OCC)OCC>ClC1C=CC=CC=1>[Br:1][C:2]1[C:3]2[S:9][CH:10]=[CH:11][C:4]=2[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)SCC(OCC)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
polyphosphoric acid
Quantity
7 g
Type
reactant
Smiles
Name
Quantity
11 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round-bottomed flask fitted with a reflux condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The viscous mixture was decanted while hot
ADDITION
Type
ADDITION
Details
Additional chlorobenzene (25 mL) was added to the flask
CUSTOM
Type
CUSTOM
Details
decanted
ADDITION
Type
ADDITION
Details
The remaining viscous mixture in the flask was treated with toluene (50 mL), water (25 mL), and saturated Na2CO3 (aq) (10 mL)
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with toluene
WASH
Type
WASH
Details
washed with saturated Na2CO3 (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaCl (aq), dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-10% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=CC=2C=CSC21)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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